2,4-Dibromo-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-N,N-dimethylaniline is an organic compound characterized by the presence of two bromine atoms and a dimethylamino group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the aniline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced forms.
Scientific Research Applications
2,4-Dibromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 2-Bromo-N,N-dimethylaniline
- 2,4-Dibromoaniline
Uniqueness
2,4-Dibromo-N,N-dimethylaniline is unique due to the presence of two bromine atoms at specific positions on the aniline ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable for specific applications where selective reactivity is required .
Properties
CAS No. |
64230-27-9 |
---|---|
Molecular Formula |
C8H9Br2N |
Molecular Weight |
278.97 g/mol |
IUPAC Name |
2,4-dibromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 |
InChI Key |
JCMIFSXGUYFJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.